![molecular formula C23H24N4O2 B12901806 8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis- CAS No. 918907-57-0](/img/structure/B12901806.png)
8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) is a complex organic compound that features a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) typically involves multi-step organic reactions. One common approach is the condensation reaction between quinoline derivatives and propane-1,3-diylbis(azanediyl)bis(methylene) precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA, proteins, and enzymes, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol)
- 2,2′-(Propane-1,3-diylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol)
- 5,5′-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(3-(ethoxycarbonyl)-2,4-dimethylpyrrol-1-ido)-κ4N,N′,N′′,N′′′zinc(II)
Uniqueness
5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
918907-57-0 |
|---|---|
Molekularformel |
C23H24N4O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
5-[[3-[(8-hydroxyquinolin-5-yl)methylamino]propylamino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H24N4O2/c28-20-8-6-16(18-4-1-12-26-22(18)20)14-24-10-3-11-25-15-17-7-9-21(29)23-19(17)5-2-13-27-23/h1-2,4-9,12-13,24-25,28-29H,3,10-11,14-15H2 |
InChI-Schlüssel |
HUMSZQCAIUEDCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CNCCCNCC3=C4C=CC=NC4=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



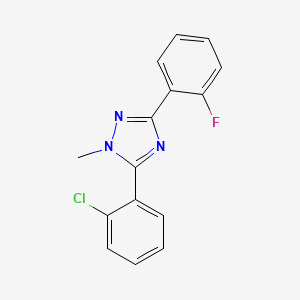
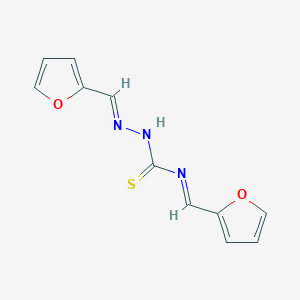

![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
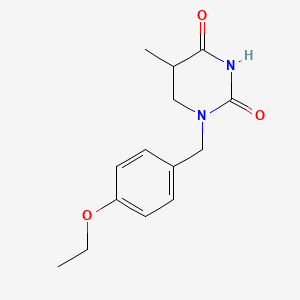
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)
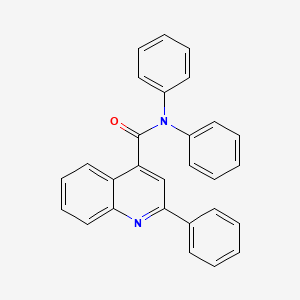
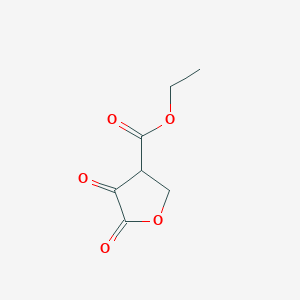
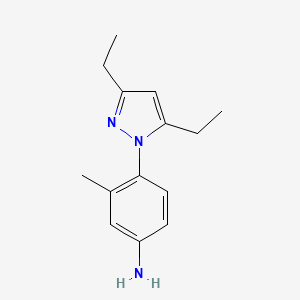
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)
